![molecular formula C14H13ClO B14742310 1-Chloro-3-[(4-methylphenoxy)methyl]benzene CAS No. 6279-15-8](/img/structure/B14742310.png)
1-Chloro-3-[(4-methylphenoxy)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-[(4-methylphenoxy)methyl]benzene is an organic compound with the molecular formula C14H13ClO It is a chlorinated aromatic compound featuring a benzene ring substituted with a chlorine atom and a [(4-methylphenoxy)methyl] group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-3-[(4-methylphenoxy)methyl]benzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-3-bromobenzene with 4-methylphenol in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve optimization of reaction conditions to minimize by-products and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-3-[(4-methylphenoxy)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group on the phenoxy moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the aromatic ring, to form partially or fully hydrogenated products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are often used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or nickel (Ni) in the presence of hydrogen gas (H2) are typical for reduction processes.
Major Products:
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Products include partially or fully hydrogenated benzene derivatives.
Applications De Recherche Scientifique
1-Chloro-3-[(4-methylphenoxy)methyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential as a precursor for drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-Chloro-3-[(4-methylphenoxy)methyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific biological pathways, depending on its structural configuration and functional groups. For example, the phenoxy group can interact with hydrophobic pockets in proteins, while the chlorine atom can participate in halogen bonding interactions.
Comparaison Avec Des Composés Similaires
1-Chloro-4-[(4-methylphenoxy)methyl]benzene: Similar structure but with the chlorine atom in a different position.
1-Bromo-3-[(4-methylphenoxy)methyl]benzene: Bromine atom instead of chlorine, leading to different reactivity.
1-Chloro-3-[(4-ethylphenoxy)methyl]benzene: Ethyl group instead of methyl, affecting the compound’s steric and electronic properties.
Uniqueness: 1-Chloro-3-[(4-methylphenoxy)methyl]benzene is unique due to its specific substitution pattern, which influences its chemical reactivity and interaction with biological targets. The presence of both chlorine and phenoxy groups provides a versatile platform for further functionalization and derivatization in synthetic chemistry.
Propriétés
Numéro CAS |
6279-15-8 |
|---|---|
Formule moléculaire |
C14H13ClO |
Poids moléculaire |
232.70 g/mol |
Nom IUPAC |
1-chloro-3-[(4-methylphenoxy)methyl]benzene |
InChI |
InChI=1S/C14H13ClO/c1-11-5-7-14(8-6-11)16-10-12-3-2-4-13(15)9-12/h2-9H,10H2,1H3 |
Clé InChI |
VYGXRWGMEIKQHM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OCC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1E)-1-[(2,5-dimethoxyphenyl)methylene]indene](/img/structure/B14742234.png)
![[(1,3-Benzodioxol-5-ylmethyl)(nitroso)amino]acetonitrile](/img/structure/B14742236.png)
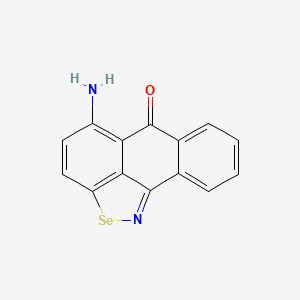
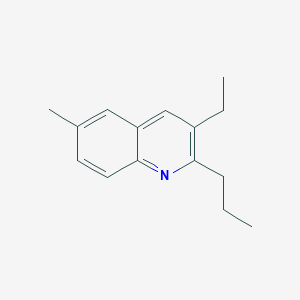
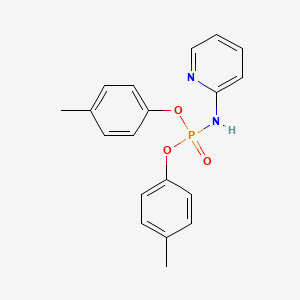
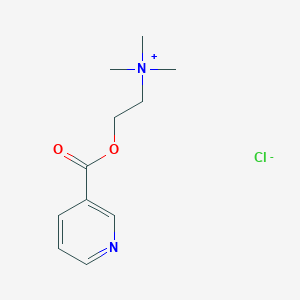
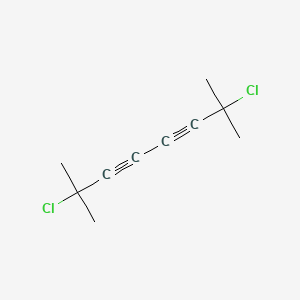

![N-[(4-phenyldiazenylphenyl)carbamothioyl]cyclobutanecarboxamide](/img/structure/B14742278.png)
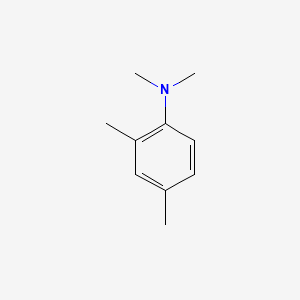
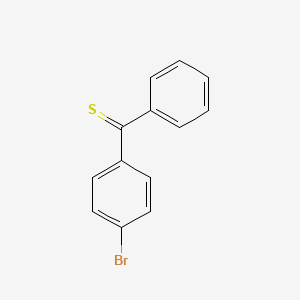

![Dimethyl[bis(octanoyloxy)]stannane](/img/structure/B14742297.png)
